1,3-Bis(4-hydroxyphenyl)adamantane is an organic compound characterized by its unique structure, which consists of an adamantane core with two para-hydroxyphenyl groups attached at the 1 and 3 positions. Its molecular formula is C22H24O2, and it has a molecular weight of approximately 336.43 g/mol. This compound appears as white to light yellow crystalline solids and exhibits notable thermal stability and oxidation resistance, making it suitable for various applications in material science and medicinal chemistry .
4,4'-(1,3-Adamantanediyl)diphenol, also known as 1,3-Bis(4-hydroxyphenyl)adamantane or 4,4'-(1,3-Adamantanediyl)bisphenol, is a synthetic organic molecule. Its synthesis has been described in scientific literature, typically involving the reaction of 1,3-adamantanediol with a suitable chlorinating agent followed by coupling with phenol under basic conditions. []
Research suggests that 4,4'-(1,3-Adamantanediyl)diphenol may possess properties relevant to various scientific fields, including:
These reactions highlight its versatility in synthetic organic chemistry and materials development.
Research indicates that 1,3-Bis(4-hydroxyphenyl)adamantane exhibits significant biological activity. It has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems. Additionally, studies suggest that it may possess anti-inflammatory properties and could be explored for its efficacy against certain cancer cell lines . Its unique structure allows for interactions with biological targets that may not be accessible to simpler phenolic compounds.
The synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane typically involves the following methods:
These methods underscore the compound's accessibility for research and industrial applications .
1,3-Bis(4-hydroxyphenyl)adamantane finds applications across various fields:
These applications highlight its multifaceted utility in both industrial and research contexts.
Studies on the interactions of 1,3-Bis(4-hydroxyphenyl)adamantane with biological molecules have revealed that it can effectively bind to proteins and enzymes involved in oxidative stress pathways. This binding may enhance its biological activity by modulating these targets. Additionally, research into its interactions with cellular membranes suggests it could influence membrane fluidity and integrity, potentially affecting cellular signaling pathways .
1,3-Bis(4-hydroxyphenyl)adamantane is structurally similar to several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,4'-Bis(4-hydroxyphenyl)sulfone | Contains a sulfone group instead of an adamantane core | Lacks the unique thermal stability of adamantane |
Bisphenol A | Two phenolic groups linked by a carbon chain | Less thermally stable; more widely studied |
1,3-Dihydroxyadamantane | Hydroxyl groups at different positions on adamantane | Similar core but fewer functional groups |
The distinct adamantane core in 1,3-Bis(4-hydroxyphenyl)adamantane contributes significantly to its stability and potential applications compared to these similar compounds .
The crystallographic analysis of 1,3-bis(4-hydroxyphenyl)adamantane reveals a fascinating structural framework that exemplifies the unique properties of adamantane-based bisphenol molecules. Single crystal X-ray diffraction studies have provided comprehensive insights into the molecular packing and conformational preferences of this compound [1] [2].
The compound crystallizes in the triclinic space group P-1 with specific unit cell parameters that reflect its molecular geometry and packing efficiency [3]. The crystal structure exhibits unit cell dimensions of a = 6.909 Å, b = 10.591 Å, and c = 14.238 Å, with angles α = 108.020°, β = 97.455°, and γ = 102.059° [3]. The structure contains two molecules per unit cell (Z = 2), indicating a relatively compact packing arrangement [3].
The molecular conformation is characterized by the rigid adamantane core, which maintains its characteristic diamond-like tetrahedral geometry with carbon-carbon bond lengths of approximately 1.52-1.54 Å and carbon-carbon-carbon bond angles ranging from 109° to 111° [4] [5]. This structural rigidity is a hallmark of adamantane derivatives and contributes significantly to their thermal stability and unique packing properties [4].
The compound adopts a distinctive V-shaped molecular skeleton, with the two 4-hydroxyphenyl groups positioned at the 1 and 3 positions of the adamantane cage [1] [2]. This geometric arrangement creates frameworks with channels that can accommodate guest molecules, particularly chloroform molecules in the solid state [1] [2]. The phenyl rings are oriented in a manner that facilitates optimal intermolecular interactions while maintaining structural integrity [6].
The crystal packing analysis reveals that the molecules organize into two-dimensional layers with channel structures [1] [2]. These channels represent a unique structural feature that distinguishes this compound from simpler adamantane derivatives and provides opportunities for host-guest chemistry applications [6]. The channel formation is directly attributed to the specific positioning of the hydroxyl groups and the rigid adamantane core [7].
Computational studies using density functional theory methods have provided detailed insights into the preferred molecular conformations [8] [9]. The adamantane core exhibits high symmetry with minimal deviation from the ideal tetrahedral geometry, even when substituted with bulky phenolic groups [4]. The torsion angles defining the molecular conformation typically adopt synclinal conformations ranging from 70° to 90°, which appears to be energetically favorable for this class of compounds [4].
The molecular structure maintains its integrity through a combination of intramolecular stabilization from the rigid adamantane framework and intermolecular interactions facilitated by the hydroxyl groups [1]. The V-shaped geometry creates specific steric environments that influence both the crystal packing and the formation of supramolecular structures [6].
The hydrogen-bonding behavior of 1,3-bis(4-hydroxyphenyl)adamantane represents one of its most significant structural characteristics, governing both its crystal packing and potential applications in materials science [1] [2]. The presence of two hydroxyl groups on the phenolic rings enables the formation of extensive intermolecular hydrogen-bonding networks that define the supramolecular architecture [1].
The compound forms multiple intermolecular hydrogen bonds between the hydroxyl groups of the phenol moieties, creating distinctive structural patterns [1] [2]. These O-H···O hydrogen bonds exhibit typical distances ranging from 2.6 to 2.8 Å, which is characteristic of moderate-strength hydrogen bonding interactions [1] [10]. The hydrogen-bonding network results in the formation of frameworks with channels containing chloroform molecules in the solid state [1] [2].
The specific hydrogen-bonding pattern leads to the creation of continuous one-dimensional polymers consisting of cyclic frameworks [1] [2]. These polymers subsequently pack into two-dimensional layers with channel structures, demonstrating the hierarchical nature of the supramolecular assembly [1] [6]. The hydrogen-bonding motifs are particularly influenced by the positioning of the hydroxyl groups on the phenolic rings and the overall molecular geometry [6].
The supramolecular assembly of 1,3-bis(4-hydroxyphenyl)adamantane is governed by a combination of hydrogen bonding and weaker intermolecular interactions [11] [6]. The primary assembly mechanism involves the formation of hydrogen-bonded dimers and extended chains through O-H···O interactions [1] [2]. These primary structural units then organize through secondary interactions including C-H···π interactions and van der Waals forces [11] [6].
The adamantane core plays a crucial role in directing the supramolecular assembly by providing a rigid, three-dimensional scaffold that constrains the relative orientations of the phenolic groups [1] [6]. This structural constraint results in the preferential formation of specific hydrogen-bonding patterns that lead to channel-containing frameworks [7]. The channels formed within these frameworks are capable of accommodating guest molecules, particularly small organic solvents [1] [7].
Comparative studies with related adamantane-based bisphenol molecules reveal significant differences in hydrogen-bonding patterns depending on the substitution pattern on the phenolic rings [1] [6]. For instance, 1,3-bis(4-hydroxy-3,5-dimethylphenyl)adamantane forms one-dimensional zigzag polymers through hydrogen bonds, while 1,3-bis(3-bromo-4-hydroxyphenyl)adamantane creates infinite one-dimensional polymers composed of cyclic frameworks [1] [2].
The unsubstituted 1,3-bis(4-hydroxyphenyl)adamantane demonstrates unique behavior by forming frameworks with channels, distinguishing it from its substituted analogs [1] [2]. This difference highlights the subtle but significant influence of substituent effects on the hydrogen-bonding networks and subsequent supramolecular architectures [6]. The halogen substituents in related compounds introduce steric hindrances that alter both the shapes of one-dimensional chains and the overall two-dimensional and three-dimensional structures [6].
The hydrogen-bonding networks formed by 1,3-bis(4-hydroxyphenyl)adamantane exhibit remarkable stability, as evidenced by their ability to maintain structural integrity while accommodating guest molecules [1] [7]. The channel structures can undergo reversible guest exchange processes, suggesting dynamic behavior within the crystalline framework [7]. This property has significant implications for potential applications in separation science and materials chemistry [6].
The stability of the hydrogen-bonding networks is further enhanced by the cooperative nature of the intermolecular interactions [11]. Multiple weak interactions work in concert with the primary hydrogen bonds to create robust supramolecular assemblies that maintain their structural integrity under various conditions [11] [6]. This cooperative stabilization is particularly important for the formation of channel structures that can selectively include specific guest molecules [7].
The spectroscopic characterization and computational modeling of 1,3-bis(4-hydroxyphenyl)adamantane provide comprehensive insights into its electronic structure, vibrational properties, and theoretical behavior [12] [13] [8]. These complementary approaches have established a detailed understanding of the compound's fundamental properties and potential applications [8] [9].
Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals that distinguish the adamantane framework from the aromatic phenolic groups [13] [14]. The adamantane protons appear as broad multiplets in the region of 1.20-2.35 parts per million, reflecting the complex coupling patterns within the rigid cage structure [13]. The aromatic protons of the phenolic rings are observed in the range of 6.73-7.67 parts per million, with chemical shifts that are sensitive to the electronic environment created by the hydroxyl substituents [13] [14].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework, with adamantane carbons appearing in the aliphatic region and aromatic carbons distributed across the 120-160 parts per million range [12]. The spectroscopic data confirm the structural integrity of both the adamantane core and the phenolic substituents, providing validation for the proposed molecular structure [12] [13].
Fourier-transform infrared (FT-IR) spectroscopy has been extensively used to characterize the vibrational modes of 1,3-bis(4-hydroxyphenyl)adamantane [13]. The hydroxyl stretching vibrations appear as broad bands in the region of 3340-3381 wavenumbers, indicating hydrogen-bonding interactions in the solid state [13]. The carbon-hydrogen stretching vibrations of the adamantane framework are observed between 2800-3000 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the 1500-1600 wavenumber region [13].
The carbon-oxygen stretching vibrations of the phenolic groups are detected in the range of 1122-1261 wavenumbers, providing information about the electronic environment of the hydroxyl substituents [13]. These spectroscopic signatures are consistent with the expected vibrational modes of the compound and support the structural assignments derived from crystallographic analysis [13].
Computational studies using density functional theory (DFT) methods have provided detailed insights into the electronic structure and properties of 1,3-bis(4-hydroxyphenyl)adamantane [8] [9]. Calculations performed at the B3LYP/6-311G** level have yielded optimized molecular geometries with carbon-carbon bond lengths of approximately 1.54 Å within the adamantane core [8]. These calculated values are in excellent agreement with experimental crystallographic data [8].
The highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap calculations reveal electronic properties typical of adamantane derivatives, with energy gaps in the range of 5-7 electron volts [8] [9]. Time-dependent density functional theory (TD-DFT) calculations predict absorption maxima in the ultraviolet region (190-300 nanometers), consistent with the aromatic nature of the phenolic substituents [8] [15].
Advanced quantum chemical calculations have determined important molecular descriptors including hardness, softness, electronegativity, and electrophilicity values [8] [15]. These parameters provide insights into the chemical reactivity and potential applications of the compound in various chemical processes [8]. Natural bond orbital (NBO) analysis has revealed electron density distribution patterns that explain the preferential sites for chemical reactions and intermolecular interactions [16] [15].
The computational studies have also investigated the effects of different substituents on the adamantane framework, revealing how modifications to the phenolic groups influence the overall electronic properties [8] [9]. Molecular dynamics simulations have provided information about thermal stability and conformational dynamics, supporting the experimental observations of structural rigidity [8] [9].
Comparative computational studies with related adamantane derivatives have highlighted the unique electronic properties of 1,3-bis(4-hydroxyphenyl)adamantane [8]. The presence of hydroxyl groups on the phenolic rings creates specific electronic environments that distinguish this compound from other functionalized adamantanes [8] [9]. These computational insights have been instrumental in understanding structure-property relationships and guiding the design of new adamantane-based materials with tailored properties [8] [18].